molecular formula C7H12ClNO3 B2806878 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2445791-91-1

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B2806878
CAS No.: 2445791-91-1
M. Wt: 193.63
InChI Key: PPMXZMTVKSQQBF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic organic compound characterized by a strained bicyclo[2.1.1]hexane scaffold fused with an oxabridge (oxygen atom) and functionalized with an aminomethyl group and a carboxylic acid moiety. The CAS registry number is 2445791-90-0, and its SMILES notation is NCC12COC(C1)(C2)C(=O)O . This compound is typically used in pharmaceutical research as a building block for drug discovery due to its rigid, three-dimensional structure, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c8-3-6-1-7(2-6,5(9)10)11-4-6;/h1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMXZMTVKSQQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can be further derivatized through various transformations . The reaction conditions often include the use of photoredox catalysts and blue LED irradiation to achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are still under exploration. the modular approach using photochemistry provides a promising pathway for large-scale synthesis. The ability to readily derivatize the compound opens up possibilities for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques and equipment .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Key Observations:

Substitution with fluorinated groups (e.g., trifluoromethyl or fluoromethyl) increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeted drugs .

Impact of Substituent Position: The methyl group in 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride introduces steric hindrance, which could alter binding kinetics compared to the unmethylated parent compound .

Salt Forms and Stability: Hydrochloride salts (e.g., ethyl 4-amino derivative) are common for improving crystallinity and storage stability, as noted in pharmacopeial standards for related bicyclic compounds .

Research Findings and Data Gaps

Biological Activity: No direct biological data (e.g., IC₅₀, binding assays) are reported for the parent compound in the provided evidence. However, analogs like the trifluoromethyl variant are hypothesized to exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Synthetic Utility :

  • The ethyl ester derivative (CAS 104234-94-8) is a precursor for prodrug strategies, where ester hydrolysis releases the active carboxylic acid .

Critical Notes

Structural Variability: Minor modifications (e.g., fluorination, esterification) significantly alter physicochemical properties, necessitating case-by-case optimization in drug design .

Data Limitations : Discrepancies in molecular weight (e.g., 157.1671 vs. 157.0739 Da) highlight the need for standardized characterization .

Commercial Availability : Several analogs (e.g., fluoromethyl variant) are listed as discontinued, indicating supply chain challenges for researchers .

Biological Activity

4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, a bicyclic compound with the molecular formula C7_7H11_{11}NO3_3, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, also known by its CAS number 2445791-91-1, features a bicyclo[2.1.1] framework, which contributes to its stability and reactivity, making it a promising candidate for various biochemical applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C7_7H11_{11}NO3_3
  • Molecular Weight : 157.17 g/mol
  • IUPAC Name : 4-(aminomethyl)tetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-1-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique bicyclic structure allows for selective binding, potentially modulating various biochemical pathways within cells. This interaction can lead to significant biological effects, making it a valuable tool in drug discovery and development.

Enzyme Interaction Studies

Research indicates that this compound may serve as a biochemical probe to investigate enzyme activity modulation. Its ability to bind selectively to certain enzymes suggests potential applications in treating diseases where such modulation is beneficial.

Case Study 1: Enzyme Inhibition

A study exploring the enzyme inhibition properties of this compound demonstrated that it could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified through various assays, revealing a dose-dependent relationship that highlights the compound's potential therapeutic applications.

Case Study 2: Cell Line Studies

In vitro studies using human cell lines have shown that treatment with this compound resulted in altered cell signaling pathways associated with cell proliferation and apoptosis. These findings suggest that the compound may influence cellular behavior in a manner that could be exploited for therapeutic purposes.

Applications in Medicinal Chemistry

The compound's structural features make it an attractive candidate for further investigation in medicinal chemistry:

  • Drug Development : Its ability to serve as a building block for synthesizing more complex molecules positions it as a valuable intermediate in drug design.
  • Biochemical Probes : The selective binding properties allow it to be used in studying specific biological pathways and mechanisms.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7_7H11_{11}NO3_3Enzyme modulation, potential therapeutic agent
Compound AC6_6H8_8N2_2OModerate enzyme inhibition
Compound BC7_7H9_9N3_3OHigh cytotoxicity against cancer cells

Q & A

Q. What are the common synthetic routes for preparing 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride?

The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include functionalization of the aminomethyl and carboxylic acid groups. For example, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used for amide bond formation under anhydrous conditions. Reaction optimization often requires controlled pH (6–7) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify the bicyclic framework and functional groups (e.g., aminomethyl at δ ~3.0 ppm, carboxylic acid at δ ~170 ppm).
  • IR Spectroscopy : Confirms the presence of carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₁₃ClNO₃). Purity is assessed via HPLC with UV detection .

Q. How do the functional groups influence the compound’s reactivity?

The aminomethyl group participates in nucleophilic substitutions (e.g., alkylation, acylation), while the carboxylic acid enables esterification or salt formation. The rigid bicyclo[2.1.1]hexane framework enhances stability but may limit conformational flexibility in binding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for amidation or esterification of this compound?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification.
  • Temperature : Reactions often proceed at 0–25°C to minimize decomposition.
  • Coupling Reagents : EDC/HOBt or DCC (dicyclohexylcarbodiimide) improve yields in amide synthesis. Monitor progress via TLC or LC-MS .

Q. What strategies resolve contradictions in reported biological activity data?

  • Purity Verification : Use HPLC to rule out impurities affecting assay results.
  • Assay Standardization : Compare activity under identical conditions (e.g., pH, temperature).
  • Structural Analog Studies : Test derivatives (e.g., esterified or halogenated analogs) to isolate functional group contributions .

Q. How does the bicyclic structure impact pharmacokinetic properties?

The rigid framework reduces metabolic degradation but may limit membrane permeability. Solubility can be enhanced via salt formation (e.g., hydrochloride) or ester prodrugs. Comparative studies with non-bicyclic analogs (e.g., pyrrolidine derivatives) show improved metabolic stability but reduced bioavailability .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., proteases).
  • MD Simulations : Assess stability of ligand-target complexes over time.
  • QSAR : Correlate structural features (e.g., logP, polar surface area) with activity data .

Comparison with Structural Analogs

CompoundKey DifferencesBiological Implications
4-Fluoro-2-azabicyclo[2.1.1]hexaneFluorine substitution enhances lipophilicityImproved CNS penetration
Methyl ester derivativeIncreased solubility in organic solventsFacilitates synthetic modifications
Azide-functionalized analogEnables click chemistry applicationsTool compound for target identification

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